Methyl 3-(1-cyanocyclobutyl)butanoate
Overview
Description
Methyl 3-(1-cyanocyclobutyl)butanoate is an organic compound with the molecular formula C10H15NO2. It is a liquid at room temperature and is primarily used in research settings. This compound is characterized by the presence of a cyanocyclobutyl group attached to a butanoate ester, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate typically involves the reaction of 3-(1-cyanocyclobutyl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: These processes would utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 3-(1-cyanocyclobutyl)butanoic acid.
Reduction: 3-(1-cyanocyclobutyl)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(1-cyanocyclobutyl)butanoate has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Material Science: Its unique structure allows for the exploration of new materials with specific properties.
Biological Studies: It is used to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 3-(1-cyanocyclobutyl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The cyanocyclobutyl group may interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
- Methyl 3-(1-cyanocyclopropyl)butanoate
- Methyl 3-(1-cyanocyclopentyl)butanoate
- Methyl 3-(1-cyanocyclohexyl)butanoate
Comparison: Methyl 3-(1-cyanocyclobutyl)butanoate is unique due to the presence of the four-membered cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its cyclopropyl and cyclohexyl analogs .
Properties
IUPAC Name |
methyl 3-(1-cyanocyclobutyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(6-9(12)13-2)10(7-11)4-3-5-10/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKVAGPCJMNMKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C1(CCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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